molecular formula C5Cl2F3N B155018 3,5-Dichloro-2,4,6-trifluoropyridine CAS No. 1737-93-5

3,5-Dichloro-2,4,6-trifluoropyridine

Cat. No. B155018
CAS RN: 1737-93-5
M. Wt: 201.96 g/mol
InChI Key: PKSORSNCSXBXOT-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluoropyridine is a chemical compound that is part of the fluorinated pyridines family. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents on the pyridine ring can influence the reactivity and properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated pyridines has been explored through different methods. For instance, nickel complexes have been used as tools for the selective synthesis of new tetrafluoropyridines, which could potentially be applied to the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine derivatives . Another approach involves the use of pentachloropyridine as a starting material, which upon reaction with sodium azide and subsequent reactions can lead to triazido derivatives that may be further modified to obtain the desired trifluoropyridine . Additionally, an optimized synthetic technology using pentachloropyridine has been reported, which could be relevant for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine by adjusting the fluorination and substitution reactions .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be characterized by various spectroscopic methods. Quantum mechanical calculations, including density functional theory (DFT), have been used to predict the energies, geometries, and vibrational wave numbers of related compounds such as 3-chloro-2,4,5,6-tetrafluoropyridine . These studies provide insights into the molecular stability, bond strength, and electronic properties, which are crucial for understanding the behavior of 3,5-dichloro-2,4,6-trifluoropyridine.

Chemical Reactions Analysis

Fluorinated pyridines can undergo a variety of chemical reactions, expanding their utility as intermediates. For example, nickel complexes of tetrafluoropyridine can participate in C–C coupling reactions to yield substituted tetrafluoropyridines . The reactivity of azido groups in triazido derivatives towards cycloaddition reactions has also been demonstrated, which could be applicable to the functionalization of 3,5-dichloro-2,4,6-trifluoropyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by their substituents. The introduction of electron-withdrawing groups such as fluorine and chlorine atoms can affect the acidity, basicity, and overall reactivity of the pyridine ring. Computational studies, including NBO and HOMO-LUMO analyses, provide valuable information on the charge transfer, electron density distribution, and sites of chemical reactivity within the molecule . Additionally, thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy can be calculated to predict the behavior of these compounds under different conditions .

Scientific Research Applications

Synthesis Optimization

Li Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, using pentachloropyridine as a raw material. This process yielded an intermediate of 3,5-dichloro-2,4,6-trifluoropyridine with over 80% yield, highlighting the compound's efficiency in synthesis applications (Li Sheng-song, 2010).

Chemical Reactions and Macrocycles Synthesis

Chambers et al. (2001) demonstrated that 3,5-dichloro-2,4,6-trifluoropyridine reacts with sodium methoxide and phenoxide, displacing fluorine. This property facilitates the synthesis of macrocycles, useful in various chemical applications (Chambers et al., 2001).

Amine and Hydroxy Substitution

Mi Zhi-yuan (2010) explored the transformation of 3,5-dichloro-2,4,6-trifluoropyridine through amine and hydroxy substitution. This process yielded high-purity 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, demonstrating the compound's versatility in chemical transformations (Mi Zhi-yuan, 2010).

Spectroscopy and Structural Analysis

Krishnakumar and Xavier (2005) used density functional theory calculations and vibrational spectra to analyze 3,5-dichloro-2,4,6-trifluoropyridine. Their work contributes to understanding the compound's structural and electronic properties (Krishnakumar & Xavier, 2005).

Synthesis of Derivatives

Chapyshev and Chernyak (2012) reported on synthesizing derivatives from 3,5-dichloro-2,4,6-trifluoropyridine, such as 2,4,6-triazidopyridine. These derivatives have potential applications in various reactions, demonstrating the compound's utility in synthesizing diverse chemical entities (Chapyshev & Chernyak, 2012).

Safety And Hazards

3,5-Dichloro-2,4,6-trifluoropyridine is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . Contact may irritate skin, eyes, and mucous membranes . It is very toxic by ingestion, inhalation, and skin absorption .

Future Directions

The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine have been recorded . It has been used in the preparation of Avid AL, an affinity gel designed for the purification of immunoglobulin G . This suggests potential future applications in the field of biochemistry.

properties

IUPAC Name

3,5-dichloro-2,4,6-trifluoropyridine
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InChI

InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9
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InChI Key

PKSORSNCSXBXOT-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)F
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Molecular Formula

C5Cl2F3N
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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DSSTOX Substance ID

DTXSID2042357
Record name Pyridine, 3,5-dichloro-2,4,6-trifluoro-
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Molecular Weight

201.96 g/mol
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Physical Description

3,5-dichloro-2,4,6-trifluoropyridine appears as a colorless liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO]
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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Product Name

3,5-Dichloro-2,4,6-trifluoropyridine

CAS RN

1737-93-5
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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Synthesis routes and methods

Procedure details

The method for this Example was similar to Example 1 except as follows. The reaction mixture contained 251.3 g (1.0 mole) pentachloropyridine and 236.9 g (4.0 mole KF) of the KF/FeCl3 mixture, and the reaction temperature was 350° C. and the pressure was 340 psig. There was obtained, 4.3 percent yield of a mixture of 2,4-difluoro-3,5,6-trichloropyridine and 2,6-difluoro-3,4,5-trichloropyridine and 54.2 percent yield of 3,5-dichloro-2,4,6-trifluoropyridine and a 24.9 percent yield of 3-chloro-2,4,5,6-tetrafluoropyridine.
Quantity
251.3 g
Type
reactant
Reaction Step One
[Compound]
Name
KF FeCl3
Quantity
236.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 2
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 3
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 4
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 5
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 6
3,5-Dichloro-2,4,6-trifluoropyridine

Citations

For This Compound
123
Citations
X Hui, JY Domoradzki, HC Maibach - Food and chemical toxicology, 2012 - Elsevier
This in vitro study determined the decontamination potential of soap and water, D-TAM skin cleanser, corn oil and the O’Dell reactive skin decontamination system to remove 3,5-dichloro…
Number of citations: 12 www.sciencedirect.com
RD Chambers, A Khalil, CB Murray, G Sandford… - Journal of fluorine …, 2005 - Elsevier
Model studies show that displacement of fluorine, rather than chlorine, occurs upon reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide and phenoxide. Subsequent …
Number of citations: 25 www.sciencedirect.com
V Krishnakumar, RJ Xavier - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
The solid phase mid FTIR and FT-Raman spectra of 3,5-dibromopyridine (3,5-DBP) and 3,5-dichloro-2,4,6-trifluoropyridine (3,5-DCTFP) have been recorded in the regions 4000–…
Number of citations: 123 www.sciencedirect.com
M Sharif, K Shoaib, S Ahmed, J Iqbal, ZA Abilov… - Tetrahedron …, 2016 - Elsevier
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View …
Number of citations: 10 www.sciencedirect.com
VC Lees, G Laitung - Burns, 1992 - Elsevier
An example is reported of a burn caused by cutaneous exposure to 3,5-dichloro 2,4,6-trifluoropyridine (DCTFP) involving 25 per cent of the body surface. A striking feature was the …
Number of citations: 2 www.sciencedirect.com
TA Mohamed, UA Soliman, IA Shaaban… - Journal of Molecular …, 2020 - Elsevier
The Raman spectrum (3700-100 cm −1 ) of 4-Amino-3-choloro-2,5,6-trifluoro-pyridine (ACTFP; C 5 H 2 ClF 3 N 2 ) has been recorded in the solid phase using 514.5 nm (green) and …
Number of citations: 1 www.sciencedirect.com
RE Banks, RN Haszeldine, JV Latham… - Journal of the Chemical …, 1965 - pubs.rsc.org
Pentachloropyridine, prepared in high yield from pyridine and phosphorus pentachloride, reacts with anhydrous potassium fluoride at elevated temperatures to yield pentafluoro-, 3-…
Number of citations: 40 pubs.rsc.org
RE Banks, GR Sparkes - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
4-Azido-2,3,5,6-tetrafluoropyridine can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in …
Number of citations: 58 pubs.rsc.org
E Phillips - 1968 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful polyfluorinated-pyridine derivatives. 2, 3, 5, 6-Tetrafluoro-4-iodopyridine has been …
Number of citations: 0 search.proquest.com
LH McKendry - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
A convenient method of preparing 2‐octyl (4‐amino‐3,5‐dichloro‐6‐fluoro‐2‐pyridinyloxy‐2,6‐ 14 C)acetate from glutarimide‐2,6‐ 14 C is described. The process includes a novel one…

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